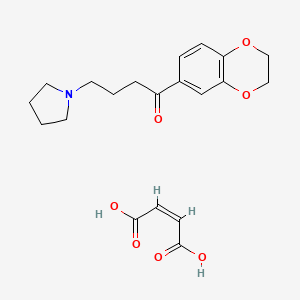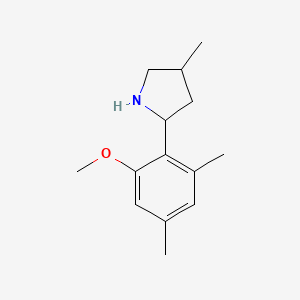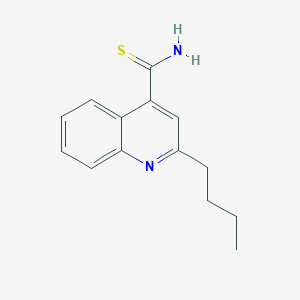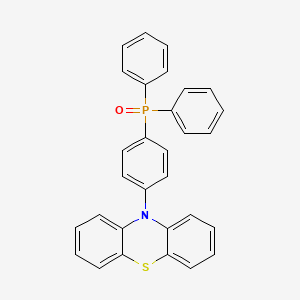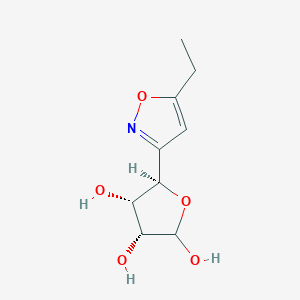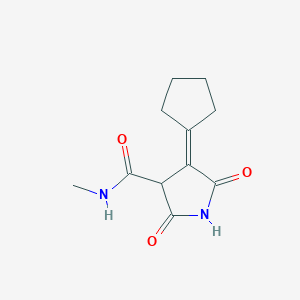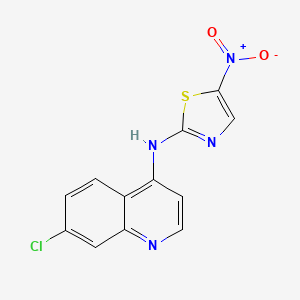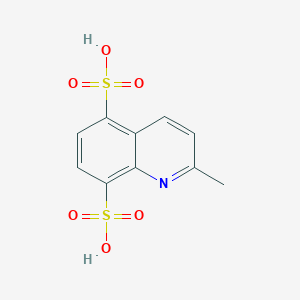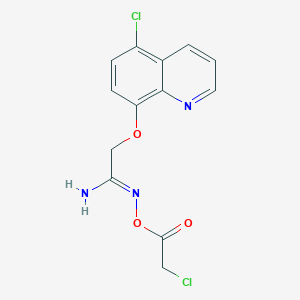
N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is a synthetic organic compound that features both chloroacetoxy and chloroquinolinyl groups. Compounds with such structures are often explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide typically involves multiple steps:
Formation of the chloroacetoxy group: This can be achieved by reacting chloroacetic acid with an appropriate alcohol under acidic conditions.
Quinoline derivative synthesis: The 5-chloroquinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling reactions: The final step involves coupling the chloroacetoxy group with the quinoline derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions could target the chloro groups, potentially converting them to hydroxyl groups.
Substitution: N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide can undergo nucleophilic substitution reactions, where the chloro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could produce a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as an antimicrobial or anticancer agent.
Medicine: Exploring its therapeutic potential for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial DNA synthesis or disrupt cell membrane integrity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial with additional hydroxyl groups.
Quinoline derivatives: Various other compounds with quinoline backbones that have been explored for their biological activities.
Uniqueness
N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is unique due to the presence of both chloroacetoxy and chloroquinolinyl groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C13H11Cl2N3O3 |
|---|---|
Poids moléculaire |
328.15 g/mol |
Nom IUPAC |
[(Z)-[1-amino-2-(5-chloroquinolin-8-yl)oxyethylidene]amino] 2-chloroacetate |
InChI |
InChI=1S/C13H11Cl2N3O3/c14-6-12(19)21-18-11(16)7-20-10-4-3-9(15)8-2-1-5-17-13(8)10/h1-5H,6-7H2,(H2,16,18) |
Clé InChI |
YRHNJSXPRZFKPK-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC2=C(C=CC(=C2N=C1)OC/C(=N/OC(=O)CCl)/N)Cl |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)OCC(=NOC(=O)CCl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan](/img/structure/B12885316.png)
![2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12885325.png)
